2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
1788-94-9 |
|---|---|
Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-methyl-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O3/c1-10-16-12-7-3-2-6-11(12)15(19)17(10)13-8-4-5-9-14(13)18(20)21/h2-9H,1H3 |
InChI Key |
HJMTVXOVYRQCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Graphene Oxide-Catalyzed Aqueous Synthesis
A green approach inspired by Kausar et al. involves the cyclocondensation of anthranilamide derivatives with aldehydes in water using graphene oxide (GO) nanosheets as a carbocatalyst. For 2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one, the protocol can be adapted as follows:
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Reactants :
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2-Methylanthranilamide (1 mmol)
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2-Nitrobenzaldehyde (1 mmol)
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GO nanosheets (25 mg)
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Water (3 mL)
-
-
Procedure :
The mixture is stirred at room temperature for 6–8 hours. Post-reaction, the product is isolated via filtration and recrystallized from ethanol. -
Key Advantages :
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Challenges :
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Limited commercial availability of 2-methylanthranilamide necessitates prior synthesis from 2-methylanthranilic acid and ammonia.
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Acid-Catalyzed Cyclization
An alternative route employs acetic acid as both solvent and catalyst, as demonstrated in the synthesis of 2-mercapto-3-methylquinazolinones.
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Reactants :
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2-Methylanthranilic acid (1 mmol)
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2-Nitrobenzaldehyde (1 mmol)
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Acetic acid (6 mL)
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Procedure :
The reaction is heated at 150°C in a sealed tube for 2 hours. The crude product is purified via recrystallization from ethanol.
Post-Cyclization Functionalization
Chlorination and Nucleophilic Substitution
Building on methodologies from J-STAGE, 4-chloroquinazoline intermediates can be functionalized at the 3-position:
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Step 1: Chlorination of Quinazolin-4(3H)-one
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Step 2: Coupling with 2-Nitroaniline
-
Reactants :
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4-Chloro-2-methylquinazoline (0.16 g, 0.95 mmol)
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2-Nitroaniline (0.13 g, 0.95 mmol)
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Triethylamine (1 mL) in chloroform
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-
Procedure :
Stir at room temperature overnight. The product is filtered and recrystallized from chloroform.
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One-Pot Multicomponent Reactions
Oxazolone-Mediated Synthesis
Adapting the oxazolone route from MDPI, this compound can be synthesized via a one-pot reaction:
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Reactants :
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2-Hydrazino-3-methylquinazolinone (1.9 g, 0.01 mol)
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2-Nitrophenyl-substituted 5(4H)-oxazolone (0.01 mol)
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Dioxane (50 mL)
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Acetic acid (0.1 mL)
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-
Procedure :
Reflux for 12 hours, followed by precipitation in cold water and recrystallization from ethyl acetate. -
Key Data :
Comparative Analysis of Synthetic Routes
Key Observations :
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Aqueous methods (e.g., GO-catalyzed) offer environmental benefits but require specialized catalysts.
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Chlorination-substitution provides regioselectivity but involves hazardous POCl₃.
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Oxazolone-mediated synthesis enables one-pot functionality but demands prolonged reaction times.
Analytical Characterization
Spectroscopic Data
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IR (KBr) :
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1H NMR (300 MHz, DMSO-d6) :
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HRMS (ESI-TOF) :
Challenges and Optimization Strategies
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Regioselectivity : The 2-nitrophenyl group’s meta-directing nature may lead to byproducts. Using bulky directing groups (e.g., sulfonic acid) improves positional control.
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Purification : Column chromatography is often necessary due to polar nitro byproducts.
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Scalability : POCl₃-based routes face safety constraints; alternative chlorination agents (e.g., SOCl₂) warrant exploration.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitrophenyl substituent undergoes reduction to form an amino group, altering the compound’s electronic properties and biological activity. For instance:
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Hydrogenation : Catalytic hydrogenation (e.g., H₂, Pd/C) reduces the nitro group to an amino group, yielding 2-methyl-3-(2-aminophenyl)quinazolin-4(3H)-one.
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Biological impact : The amino derivative may exhibit enhanced antimicrobial or anticancer activity compared to the nitro-substituted parent compound .
Nucleophilic Substitution
The quinazolinone core undergoes nucleophilic attacks due to its electron-deficient nature. For example:
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Hydrazine reactions : Treatment with hydrazine hydrate under microwave irradiation (120–150°C) replaces the carbonyl oxygen with a hydrazide group, forming substituted derivatives .
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Example : Reaction with hydrazine yields 3-aminoquinazolin-4(3H)-one derivatives, which are further modified via condensation with aldehydes or ketones .
Condensation Reactions
The compound participates in condensation reactions to form heterocyclic derivatives:
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Schiff base formation : Reaction with aldehydes or ketones introduces new substituents (e.g., hydroxyphenyl, pyridinylmethyl) at the 3-position .
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Imidoylative cross-coupling : Copper-catalyzed reactions with isocyanobenzoates and amines yield substituted quinazolin-4(3H)-ones .
Electrophilic Aromatic Substitution
The nitrophenyl group directs electrophiles to the para position, enabling further functionalization:
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Halogenation : Introduction of bromine or chlorine substituents via electrophilic substitution, forming derivatives like 3-(2-bromophenyl)quinazolin-4(3H)-one .
Key Reaction Data
Structural Characterization
Reactions are typically monitored and validated using:
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NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., δ 8.38 ppm for aromatic protons in 3-(2-bromophenyl)quinazolin-4(3H)-one) .
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HRMS : Accurate mass determination (e.g., m/z 300.9971 for [M + H]+ of 3-(2-bromophenyl)quinazolin-4(3H)-one) .
Biological Activity Correlation
Derivatives exhibit diverse biological activities, including:
Scientific Research Applications
Antitumor Activity
Numerous studies have indicated that quinazolinone derivatives exhibit significant antitumor properties. For instance, a series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The results demonstrated that modifications at the para-position of the phenyl ring significantly influenced their activity against dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation .
Antibacterial Activity
Quinazolinones have shown promising antibacterial effects, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies using mouse models have demonstrated that certain derivatives exhibit potent activity against MRSA infections, highlighting their potential as therapeutic agents .
Data Tables
| Compound Name | Staphylococcus aureus | Escherichia coli | Klebsiella pneumonia |
|---|---|---|---|
| 2-Methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one | Inhibited | No Effect | Inhibited |
| 6-Iodo-2-methylquinazolin-4(3H)-one | Strongly Inhibited | Inhibited | Strongly Inhibited |
Case Studies
- Antitumor Study : A study published in PMC highlighted the synthesis of several quinazolinone derivatives and their evaluation for antitumor activity. The derivatives were tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating significant cytotoxic potential .
- Antibacterial Efficacy : Research conducted on a series of quinazolinones showed effective inhibition against MRSA strains in a mouse peritonitis model. The compounds were administered intravenously, leading to improved survival rates compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity and thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Analgesic and Anti-Inflammatory Agents
Key Compounds :
- 2-Methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one (5e) : Exhibited potent analgesic activity due to the trifluoromethylphenyl isoxazole group, which enhances hydrophobic interactions with target receptors .
- 6,8-Dibromo-2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)quinazolin-4(3H)-one (6g): Demonstrated high anti-inflammatory activity via NF-κB inhibition, attributed to the electron-withdrawing nitro group at position 7 .
However, the ortho-nitro substitution (vs. para-nitro in 6g) could sterically hinder interactions with anti-inflammatory targets like NF-κB.
Table 1: Analgesic/Anti-Inflammatory Activity of Selected Quinazolinones
Acetylcholinesterase (AChE) Inhibitors and Anticancer Agents
Key Compounds :
- 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one : Showed 87% AChE inhibition and potent cytotoxicity against SW620 colon cancer cells via G2/M phase arrest .
- N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines : Demonstrated dual AChE inhibition and antioxidant activity .
Comparison: The 2-nitrophenyl group in the target compound lacks the triazolylmethyl or piperidinyl moieties critical for AChE inhibition in these analogs. However, its nitro group may enhance DNA intercalation or topoisomerase inhibition, common mechanisms in anticancer quinazolinones.
Table 2: Cytotoxicity and AChE Inhibition of Quinazolinones
GABAA Receptor Modulation
Key Compounds :
- Methaqualone (MTQ) : 2-Methyl-3-(o-tolyl)quinazolin-4(3H)-one, a GABAA receptor positive allosteric modulator (PAM) .
- Cl-PPQ : 3-(2-Chlorophenyl)-2-phenylquinazolin-4(3H)-one, with enhanced GABAA affinity due to the chloro substituent .
Comparison: The 2-nitrophenyl group in the target compound replaces the o-tolyl group in MTQ.
Table 3: GABAA Receptor Modulation
| Compound | Substituent (Position 3) | GABAA Activity (EC50) | Reference |
|---|---|---|---|
| Target Compound | 2-Nitrophenyl | Not tested | - |
| MTQ | o-Tolyl | Moderate PAM activity | |
| Cl-PPQ | 2-Chlorophenyl | High PAM activity |
Antimicrobial and Antiviral Activity
Key Compounds :
- 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one : Inhibited tobacco mosaic virus (TMV) with EC50 = 100.80 mg/ml .
- 2-Methyl-3-(substituteddiazenyl)quinazolin-4(3H)-ones : Exhibited antibacterial activity against E. coli and S. aureus .
Comparison :
The nitro group in the target compound may enhance antiviral activity via radical scavenging or protein binding, similar to hydroxybenzyl derivatives. However, its ortho substitution might reduce solubility compared to para-hydroxybenzyl analogs .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Nitro, trifluoromethyl, and chloro substituents enhance receptor binding and enzyme inhibition via electronic effects .
- Substituent Position : Para-nitro groups (e.g., 6g ) favor anti-inflammatory activity, while ortho-nitro groups may sterically hinder target interactions .
- Bulkier Moieties : Triazolylmethyl and piperidinyl groups improve AChE inhibition but may reduce bioavailability .
Biological Activity
2-Methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing key findings from recent studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of appropriate anilines with isocyanides or through cyclization reactions involving substituted anthranilic acids. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : this compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), showing IC50 values in the low micromolar range, indicating potent anticancer activity .
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
Antibacterial Activity
Quinazoline derivatives have also been evaluated for their antibacterial properties:
- Broad-Spectrum Activity : this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .
- Inhibition Studies : The compound's ability to inhibit bacterial growth was assessed using standard methods such as disk diffusion and broth microdilution assays.
Anti-inflammatory and Other Activities
In addition to its anticancer and antibacterial properties, quinazoline derivatives are being explored for their anti-inflammatory effects:
- Mechanistic Insights : Studies suggest that these compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .
- Potential Applications : Given their diverse biological activities, quinazoline derivatives could serve as lead compounds for developing new anti-inflammatory drugs.
Data Summary
Case Studies
- Cytotoxicity Evaluation : A study evaluated various quinazoline derivatives, including this compound, for cytotoxic effects using MTT assays across multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant selectivity towards tumor cells compared to normal cells .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of this compound against MRSA strains. The study utilized a mouse model to assess efficacy in vivo, demonstrating reduced bacterial load and improved survival rates in treated subjects compared to controls .
Q & A
Q. What are the common synthetic routes for 2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one, and how are the products characterized?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, 2-chloromethyl-3-aryl-quinazolin-4(3H)-one intermediates (e.g., 43 in Scheme 13) react with propenethione derivatives (44 ) to form substituted quinazolinones . Characterization involves elemental analysis, FTIR (for functional groups like C=O and NO₂), ¹H/¹³C NMR (to confirm substituent positions and aromaticity), and mass spectrometry (for molecular ion validation). X-ray crystallography (e.g., CCDC data) resolves stereochemistry and crystal packing .
Q. Which spectroscopic methods are critical for confirming the structure of quinazolin-4(3H)-one derivatives?
- Methodological Answer: Critical techniques include:
- FTIR: Identifies carbonyl (C=O, ~1670–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups.
- ¹H NMR: Distinguishes aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm).
- X-ray diffraction: Confirms molecular geometry, as shown in crystallographic reports (e.g., CCDC entries for bond angles and torsion) .
- Mass spectrometry: Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .
Q. What in vitro assays are used to screen quinazolin-4(3H)-one derivatives for antimicrobial activity?
- Methodological Answer: Standard assays include:
- Agar diffusion/broth microdilution (MIC): Evaluates growth inhibition against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
- Antioxidant assays: DPPH radical scavenging or FRAP tests correlate electron-donating substituents (e.g., -NO₂, -OCH₃) with activity .
- Anticonvulsant models: Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
Advanced Research Questions
Q. How can researchers analyze discrepancies in reported biological activities of quinazolin-4(3H)-one derivatives across studies?
- Methodological Answer: Discrepancies arise from variations in substituent effects, assay protocols, or cell lines. For example:
- Substituent polarity: 2-Nitrophenyl groups enhance electron-withdrawing effects, altering receptor binding vs. 4-nitrophenyl analogs .
- Assay conditions: Differences in solvent (DMSO concentration), incubation time, or microbial strains affect MIC values .
- Statistical validation: Use ANOVA or regression models to compare IC₅₀ values across studies .
Q. What strategies optimize quinazolin-4(3H)-one derivatives for anti-inflammatory activity?
- Methodological Answer: Strategies include:
- Substituent tuning: Introduce pyrazolinyl or morpholinyl groups (Scheme 42) to enhance COX-2/mPGES-1 inhibition .
- Docking studies: Model interactions with mPGES-1’s hydrophobic pocket (e.g., π-π stacking with Phe⁹⁷) .
- In vivo validation: Carrageenan-induced paw edema or LPS-driven cytokine assays (IL-6, TNF-α) .
Q. How can molecular docking integrate with SAR to optimize GABA_A receptor modulation?
- Methodological Answer:
- Target identification: Map allosteric sites (e.g., benzodiazepine-binding domain) using homology models .
- Substituent design: Modify the 2-nitrophenyl group to enhance π-stacking with His¹⁰² or Tyr¹⁶⁰ residues .
- Functional assays: Electrophysiology (patch-clamp) or fluorescence-based Cl⁻ flux assays validate positive allosteric modulation (PAM) .
Q. What synthetic routes yield quinazolin-4(3H)-one derivatives with dual antifungal/antioxidant activity?
- Methodological Answer:
- Hybrid scaffolds: Combine thiophene (Scheme 1) or benzothiazole (Scheme 16) moieties to target fungal CYP51 (lanosterol demethylase) and ROS scavenging .
- Structure-activity relationship (SAR): Electron-donating groups (e.g., -OCH₃) improve antioxidant capacity, while halogenated aryl groups (e.g., -CF₃) enhance antifungal potency .
Data Contradiction Analysis
Q. Why do some quinazolin-4(3H)-ones show variable cytotoxicity across cancer cell lines?
- Methodological Answer: Variability stems from:
- Cell line specificity: Derivatives with pyridinylthio groups (Scheme 70) may target HeLa (cervical) but not MCF-7 (breast) cells due to differential ABC transporter expression .
- Apoptotic pathways: Caspase-3 activation vs. ROS-mediated necrosis (e.g., via mitochondrial membrane depolarization assays) .
- Metabolic stability: Hepatic microsome assays (CYP450 metabolism) identify labile substituents (e.g., nitro reduction) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
